molecular formula C19H16N4S B286344 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione

5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione

Cat. No. B286344
M. Wt: 332.4 g/mol
InChI Key: PLYDHVSNRRBSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione, also known as BPP, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. BPP is a derivative of pyrazolopyridazine and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione has shown promising results in various scientific research applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione has also been shown to inhibit the growth of certain fungi and parasites. Additionally, 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione has been found to have neuroprotective and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione is not fully understood. However, it has been suggested that 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione may exert its biological activities through the inhibition of certain enzymes and receptors. 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione has also been shown to inhibit the activity of protein kinase C, which is involved in signal transduction pathways.
Biochemical and Physiological Effects:
5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione has also been found to inhibit the replication of certain viruses, including HIV and herpes simplex virus. Additionally, 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione in lab experiments is its broad range of biological activities. 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione has been found to exhibit activity against various cancer cell lines, viruses, bacteria, fungi, and parasites. Additionally, 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione has been found to have neuroprotective and anti-inflammatory properties. However, one of the limitations of using 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione and its potential side effects.

Future Directions

There are several future directions for the research and development of 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione. One potential direction is the investigation of 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione as a potential anticancer agent. Further studies are needed to determine the efficacy and safety of 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione in preclinical and clinical trials. Another potential direction is the investigation of 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione as a potential antiviral agent. 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione has been found to inhibit the replication of certain viruses, and further studies are needed to determine its potential as a broad-spectrum antiviral agent. Additionally, further studies are needed to determine the mechanism of action of 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione and its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione involves the reaction of 5-aminopyrazolo[3,4-d]pyridazine-4-thione with benzyl bromide and phenylacetic acid under reflux in the presence of potassium carbonate. The resulting product is then purified through column chromatography to obtain 5-benzyl-1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione in high yield and purity.

properties

Molecular Formula

C19H16N4S

Molecular Weight

332.4 g/mol

IUPAC Name

5-benzyl-1-methyl-3-phenylpyrazolo[3,4-d]pyridazine-4-thione

InChI

InChI=1S/C19H16N4S/c1-22-16-12-20-23(13-14-8-4-2-5-9-14)19(24)17(16)18(21-22)15-10-6-3-7-11-15/h2-12H,13H2,1H3

InChI Key

PLYDHVSNRRBSPF-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=N1)C3=CC=CC=C3)C(=S)N(N=C2)CC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=N1)C3=CC=CC=C3)C(=S)N(N=C2)CC4=CC=CC=C4

Origin of Product

United States

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